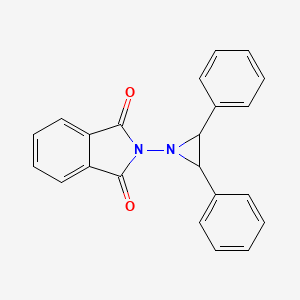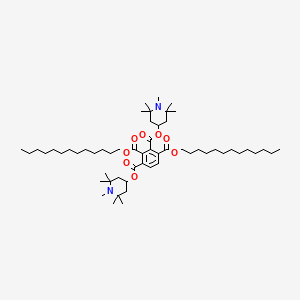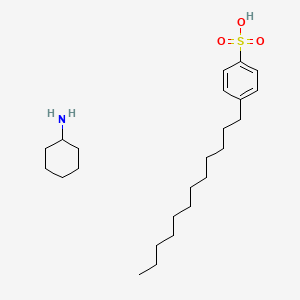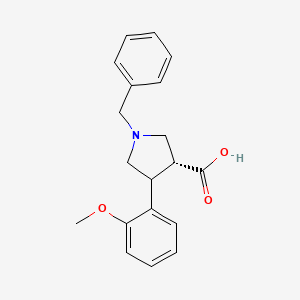![molecular formula C6H10Cl2N2 B13740055 (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[222]octane is a bicyclic organic compound that features two chlorine atoms and a diazabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex bicyclic or polycyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in the investigation of biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2S,3S)-2,3-Dibromo-1,4-diazabicyclo[2.2.2]octane
- (2S,3S)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane
- (2S,3S)-2,3-Diiodo-1,4-diazabicyclo[2.2.2]octane
Uniqueness
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. Compared to its bromine, fluorine, or iodine analogs, the dichloro compound exhibits different reactivity and stability, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
分子式 |
C6H10Cl2N2 |
|---|---|
分子量 |
181.06 g/mol |
IUPAC名 |
(2R,3R)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H10Cl2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChIキー |
JEJWKUKBGZUKQK-WDSKDSINSA-N |
異性体SMILES |
C1CN2CCN1[C@@H]([C@H]2Cl)Cl |
正規SMILES |
C1CN2CCN1C(C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


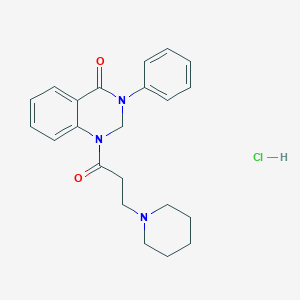
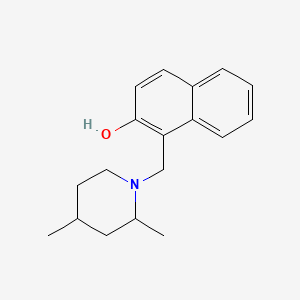


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
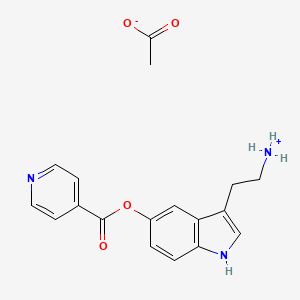
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)

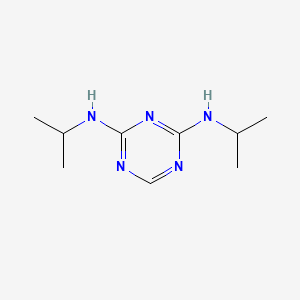
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
